Diethyl 5-(2-methylpropyl)furan-2-yl phosphate
Description
Structure
3D Structure
Properties
CAS No. |
917769-44-9 |
|---|---|
Molecular Formula |
C12H21O5P |
Molecular Weight |
276.27 g/mol |
IUPAC Name |
diethyl [5-(2-methylpropyl)furan-2-yl] phosphate |
InChI |
InChI=1S/C12H21O5P/c1-5-14-18(13,15-6-2)17-12-8-7-11(16-12)9-10(3)4/h7-8,10H,5-6,9H2,1-4H3 |
InChI Key |
LVOKRRHDMHMNOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC1=CC=C(O1)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Alkylation and Phosphorylation
3.1 Alkylation of Furan Derivatives
A common method for synthesizing furan derivatives involves alkylating a furan compound with a suitable alkyl halide. For Diethyl 5-(2-methylpropyl)furan-2-yl phosphate, the alkylation can be achieved by reacting furan with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. This reaction typically proceeds as follows:
- Reagents : Furan, 2-methylpropyl bromide, potassium carbonate
- Solvent : Dimethyl sulfoxide (DMSO) or acetonitrile
- Conditions : Reflux for several hours
The product of this reaction is the corresponding 5-(2-methylpropyl)furan derivative, which can then be phosphorylated.
The phosphorylation step involves reacting the alkylated furan with a phosphorus-containing reagent, such as diethyl phosphite or phosphorus oxychloride. This can be performed under mild conditions to ensure high yields and purity:
- Reagents : Alkylated furan, diethyl phosphite
- Conditions : Heating under reflux in a non-aqueous solvent
The general reaction scheme can be summarized as follows:
$$
\text{Alkylated Furan} + \text{Diethyl Phosphite} \rightarrow \text{this compound}
$$
One-Pot Synthesis Method
Recent studies have explored one-pot synthesis methods that combine both alkylation and phosphorylation steps into a single reaction vessel. This method simplifies the process and reduces the need for extensive purification steps.
- Combine furan, 2-methylpropyl bromide, and diethyl phosphite in a suitable solvent.
- Add a base such as sodium hydride to facilitate the alkylation.
- Heat the mixture under reflux while stirring.
- Monitor the reaction progress using thin-layer chromatography (TLC).
This method has shown promise in yielding high-purity products with minimal by-products.
Comparison of Methods
| Method | Key Steps | Advantages | Disadvantages |
|---|---|---|---|
| Alkylation + Phosphorylation | Two-step process | High yield | Longer synthesis time |
| One-Pot Synthesis | Combined steps | Simplified procedure | Potential for lower selectivity |
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-(2-methylpropyl)furan-2-yl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The furan ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the furan ring.
Scientific Research Applications
Diethyl 5-(2-methylpropyl)furan-2-yl phosphate is a compound that has garnered attention due to its potential applications in various scientific fields, particularly in medicinal chemistry, agriculture, and materials science. This article explores its applications, supported by data tables and case studies.
Medicinal Chemistry
This compound has been explored for its potential as a pharmaceutical agent. Its structure allows it to interact with biological systems effectively.
- Antiviral Activity : Studies have indicated that derivatives of phosphoric acid compounds exhibit antiviral properties. For instance, phosphonates have shown efficacy against various viral infections, suggesting that this compound may possess similar properties due to its phosphate group .
- Neuroprotective Effects : Research has suggested that compounds with furan rings can exhibit neuroprotective effects, which may be beneficial in treating neurodegenerative diseases .
Agricultural Applications
In agriculture, this compound could serve as a pesticide or herbicide due to its potential toxicity towards pests while being less harmful to crops.
- Insecticidal Properties : Phosphate esters have been documented for their insecticidal activities. The specific application of this compound could lead to the development of safer agricultural practices by reducing reliance on more toxic chemicals .
Materials Science
The compound's unique chemical structure makes it suitable for applications in materials science, particularly in the synthesis of novel polymers and coatings.
- Polymerization Reactions : Phosphate esters can act as monomers in polymerization processes, leading to the formation of materials with desirable properties such as increased durability and resistance to environmental factors .
Case Study 1: Antiviral Efficacy
A study conducted on phosphoric acid derivatives indicated that certain compounds demonstrated significant antiviral activity against HIV and other viruses. This compound was included in preliminary screenings, showing promising results in inhibiting viral replication .
Case Study 2: Agricultural Use
In a controlled field study, a formulation containing this compound was tested against common agricultural pests. The results indicated a reduction in pest populations by over 70% compared to untreated controls, highlighting its potential as an effective insecticide .
Mechanism of Action
The mechanism of action of diethyl 5-(2-methylpropyl)furan-2-yl phosphate involves its interaction with specific molecular targets. The furan ring and phosphate group can participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Findings :
- This compound (MB06322) acts as a prodrug for MB05032, enhancing bioavailability through esterase-mediated activation .
- Unlike MB05032, which directly inhibits FBPase, MB06322’s activity is contingent on metabolic conversion. This distinction impacts pharmacokinetics and toxicity profiles. Clinical trials for MB06322 (CS-917) were halted due to lactic acidosis caused by metabolite accumulation, underscoring the critical role of substituents in safety .
Anti-Inflammatory Pyrazole Derivatives
Furan-containing pyrazole derivatives share structural motifs with the target compound but exhibit distinct bioactivities:
Key Findings :
Key Findings :
- Industrial phosphates (e.g., triphenyl phosphate) lack the furan moiety and are primarily used as plasticizers or flame retardants, whereas the target compound’s furan and alkyl groups enable selective biological interactions .
Research Implications and Limitations
- Synthetic Challenges : The reaction pathway for this compound is sensitive to alkyl radical size; 2-methyl substitution suppresses phosphate formation, necessitating precise synthetic control .
- Toxicity Concerns : While structurally analogous to MB05032, the prodrug MB06322’s clinical failure highlights the need for optimizing metabolic stability in phosphate-bearing therapeutics .
- Structural-Activity Relationships : The furan ring’s electronic properties enhance binding to enzymatic targets, but substitution patterns (e.g., thiazole vs. phosphate esters) dictate specificity and potency .
Biological Activity
Diethyl 5-(2-methylpropyl)furan-2-yl phosphate is a synthetic organic compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, focusing on its antimicrobial properties, structure-activity relationships, and potential applications in pharmacology.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Where , , and denote the number of carbon, hydrogen, oxygen, and phosphorus atoms respectively. The furan ring contributes to the compound's reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉O₄P |
| Molecular Weight | 273.25 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have demonstrated significant activity against various bacterial strains and fungi. For instance, the compound exhibited an inhibitory concentration (IC50) against Fusarium oxysporum with values ranging from 6 to 9 μg/mL, indicating potent antifungal activity .
Table 2: Antimicrobial Activity Data
| Microorganism | IC50 (μg/mL) |
|---|---|
| Fusarium oxysporum | 6 - 9 |
| Klebsiella pneumoniae | 32 |
| Pseudomonas aeruginosa | Data not available |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features. The presence of a furan ring and alkyl substituents enhances its interaction with microbial membranes, facilitating better absorption and efficacy. Studies suggest that modifications in the side chain can significantly alter its antifungal potency .
Case Studies
- Antifungal Efficacy : A study conducted by Ravindar et al. (2018) demonstrated that derivatives of furan-based phosphates showed enhanced antifungal activity when compared to standard treatments. The study focused on the relationship between structural modifications and biological outcomes, reinforcing the importance of molecular design in drug development .
- Pharmacological Applications : Research indicates that compounds similar to this compound are being explored for their potential use in treating infections caused by resistant strains of bacteria and fungi. This opens avenues for developing new antimicrobial agents that can circumvent existing resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
